molecular formula C10H19NO3 B574490 (R)-tert-Butyl (1-oxopentan-2-yl)carbamate CAS No. 171560-22-8

(R)-tert-Butyl (1-oxopentan-2-yl)carbamate

Cat. No.: B574490
CAS No.: 171560-22-8
M. Wt: 201.266
InChI Key: POQXUDBUMCSVHF-MRVPVSSYSA-N
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Description

N-[®-1-Formylbutyl]carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-Formylbutyl]carbamic acid tert-butyl ester typically involves the reaction of a primary amine with a formylating agent followed by the introduction of a tert-butyl ester group. One common method involves the use of tert-butyl chloroformate as the esterifying agent. The reaction is usually carried out in an inert solvent such as dichloromethane, under mild conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[®-1-Formylbutyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry: In chemistry, N-[®-1-Formylbutyl]carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to form stable carbamate esters makes it useful in probing enzyme mechanisms and inhibitor design .

Medicine: In medicine, derivatives of this compound may have potential as therapeutic agents. Carbamates are known for their pharmacological activities, including as inhibitors of enzymes like acetylcholinesterase, which is relevant in the treatment of diseases such as Alzheimer’s .

Industry: Industrially, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-[®-1-Formylbutyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Properties

CAS No.

171560-22-8

Molecular Formula

C10H19NO3

Molecular Weight

201.266

IUPAC Name

tert-butyl N-[(2R)-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m1/s1

InChI Key

POQXUDBUMCSVHF-MRVPVSSYSA-N

SMILES

CCCC(C=O)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, (1-formylbutyl)-, 1,1-dimethylethyl ester, (R)- (9CI)

Origin of Product

United States

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